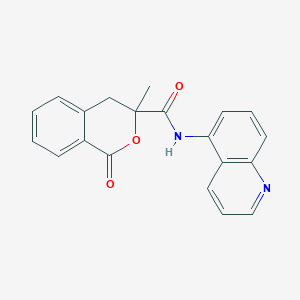

3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide

Description

3-Methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide is a synthetic heterocyclic compound featuring a fused isochromene core (a benzopyran derivative) substituted with a methyl group at position 3, a ketone at position 1, and a carboxamide moiety linked to a quinolin-5-yl group.

Properties

IUPAC Name |

3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-20(12-13-6-2-3-7-14(13)18(23)25-20)19(24)22-17-10-4-9-16-15(17)8-5-11-21-16/h2-11H,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQVQFNOJNJLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=CC4=C3C=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide involves multiple steps, typically starting with the preparation of the quinoline and isochromene moieties. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The isochromene moiety can be synthesized through cyclization reactions involving appropriate precursors. Industrial production methods often employ green chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The quinoline ring is particularly reactive towards electrophilic substitution due to the electron-donating nature of the nitrogen atom . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline or isochromene rings .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties . Specifically, 3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide has shown potential in the development of new therapeutic agents due to its unique structure and reactivity. In industry, it can be used in the production of dyes, catalysts, and materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide involves its interaction with various molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the isochromene moiety may interact with specific enzymes or receptors, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structure and Substitution Patterns

Isochromene vs. Quinoline Derivatives

- Target Compound: The isochromene core distinguishes it from quinoline-based analogs. Isochromene’s fused oxygen heterocycle introduces distinct electronic and steric properties compared to the nitrogen-containing quinoline system.

- N-(1,3-Benzodioxol-5-yl)quinoline-3/5-carboxamides (Compounds 52 and 53, ): These analogs replace the isochromene with a quinoline core. Compound 52 (quinoline-3-carboxamide) and 53 (quinoline-5-carboxamide) differ in carboxamide attachment positions, leading to variations in melting points (254–256°C vs. 202–203°C) and IR carbonyl stretching frequencies (1659 cm⁻¹ vs. 1643 cm⁻¹), reflecting differences in hydrogen bonding and crystallinity .

Chromene-Based Analogs

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (): This coumarin derivative features a chromene core (2H-chromene) instead of isochromene.

Physicochemical Properties

Table 1: Key Physical and Spectral Data

Key Observations :

- The quinoline-3-carboxamide (52) exhibits a higher melting point than its 5-substituted analog (53), likely due to stronger intermolecular interactions from the para-substituted quinoline .

- unreported yields for the target compound) .

Antihistaminic and Cytotoxic Potential

- Compounds 52 and 53 (): Evaluated via MTT and SRB assays for cytotoxicity. Positional isomerism (3- vs.

- 4-Oxo-1,4-dihydroquinoline-3-carboxamides (): Analogs like N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) show bioactivity modulated by adamantyl and chloro substituents, suggesting that bulky groups enhance target affinity .

Pharmacokinetic Considerations

- The target compound’s isochromene core may confer metabolic stability compared to chromene derivatives, as oxygen heterocycles are less prone to oxidative degradation than nitrogen-containing systems.

Insights :

- The lower yields for compounds 52/53 () vs. quinoline-3-carboxamides () highlight challenges in regioselective synthesis.

Structural and Computational Comparisons

Graph-Based Similarity Analysis ()

- Bit-Vector vs. Graph Theory: Bit-vector methods (e.g., fingerprinting) simplify structural comparisons but may overlook 3D conformational nuances. Graph-based approaches better capture steric and electronic differences between isochromene, quinoline, and chromene cores .

- Lumping Strategies () : Grouping compounds by core structure (e.g., isochromene vs. chromene) could streamline pharmacological screening but risks overlooking critical substituent effects .

Biological Activity

3-Methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H13N1O3

- Molecular Weight : 269.27 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer applications. Its mechanism of action involves modulation of inflammatory pathways and interaction with specific cellular targets.

- Anti-inflammatory Activity : The compound has shown promise in inhibiting the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in treating conditions characterized by excessive inflammation, such as acute lung injury (ALI) and sepsis .

- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This activity highlights its potential as a therapeutic agent against various cancers .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of derivatives similar to this compound. It was found that these compounds significantly reduced LPS-induced expression of inflammatory markers in macrophage cell lines (J774A.1, THP-1) and improved survival rates in LPS-induced sepsis models .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of the compound, demonstrating its ability to inhibit cell proliferation in various cancer cell lines. The study reported that treatment with the compound resulted in significant reductions in cell viability, particularly in neuroblastoma and colon carcinoma cells .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Cell Lines Tested | Key Findings |

|---|---|---|---|

| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha | J774A.1, THP-1 | Significant reduction in cytokine levels |

| Anticancer | Induction of apoptosis | Neuroblastoma, Caco-2 | Reduced cell viability; activation of caspases |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution properties, which are crucial for its therapeutic efficacy. Further studies are needed to fully understand its metabolism and elimination pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.